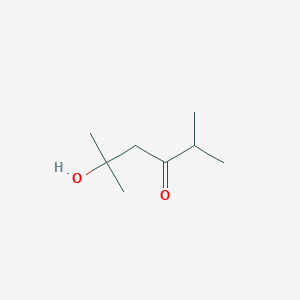

5-Hydroxy-2,5-dimethylhexan-3-one

Übersicht

Beschreibung

5-Hydroxy-2,5-dimethylhexan-3-one is a chemical compound with the molecular formula C8H16O2 . It is also known as 2,5-Dimethyl-3-hexanone .

Molecular Structure Analysis

The molecular structure of 5-Hydroxy-2,5-dimethylhexan-3-one consists of 8 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The average mass of the molecule is 144.211 Da . The structure also contains 25 bonds in total, including 9 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 ketone (aliphatic), 1 hydroxyl group, and 1 tertiary alcohol .Wissenschaftliche Forschungsanwendungen

Metabolism Studies

- 5-Hydroxy-2,5-dimethylhexan-3-one has been identified as a metabolite in the study of 2,5-dimethylhexane metabolism in male Fischer 344 rats. This research utilized techniques like gas chromatography and mass spectrometry to identify various metabolites, including 5-Hydroxy-2,5-dimethylhexan-3-one, indicating its role in biological processes (Serve et al., 1991).

Combustion Chemistry

- In the field of combustion chemistry, studies have investigated the combustion behavior of compounds like 2,5-dimethylhexane, which can be related to the combustion characteristics of 5-Hydroxy-2,5-dimethylhexan-3-one. These studies offer insights into the oxidation behavior of similar compounds in various conditions, contributing to our understanding of fuel reactivity and combustion processes (Sarathy et al., 2014).

Catalytic Conversion Research

- Research on the catalytic conversion of 5-Hydroxymethylfurfural, a platform chemical derived from C6 sugars, explores the transformation into various chemicals, including 5-Hydroxy-2,5-dimethylhexan-3-one. This study highlights the mechanisms of catalytic processes and potential design strategies for future catalysts, indicating the importance of 5-Hydroxy-2,5-dimethylhexan-3-one in chemical synthesis and industrial applications (Kong et al., 2018).

Synthesis and Chemical Education

- In educational settings, the synthesis of compounds related to 5-Hydroxy-2,5-dimethylhexan-3-one, like 2,5-Dichloro-2,5-dimethylhexane, has been used to instruct students about chemical reactions such as SN1. These studies provide insights into the practical applications of synthesis and chemical education (Wagner & Marshall, 2010).

Flavor Chemistry

- In flavor chemistry, compounds like 2,5-Dimethyl-4-hydroxy-2H-furan-3-one, which is structurally similar to 5-Hydroxy-2,5-dimethylhexan-3-one, have been identified as key flavor constituents in fruits and baked foods. This research includes analytical and organic methods for the analysis, synthesis, and biosynthesis of such compounds, demonstrating their significance in food science and flavor enhancement (Zabetakis et al., 1999).

Wirkmechanismus

Target of Action

It’s known that similar compounds, such as aldehydes and ketones, can react with hydroxylamine to form oximes or hydrazine to form hydrazones .

Mode of Action

The compound, being a ketone, can react with hydroxylamine to form oximes or hydrazine to form hydrazones . In these reactions, the oxygen acts as a nucleophile in competition with nitrogen. The reaction with oxygen gives the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The formation of oximes and hydrazones from the reaction of this compound with hydroxylamine or hydrazine could potentially affect various biochemical pathways .

Result of Action

The formation of oximes and hydrazones could potentially have various molecular and cellular effects .

Eigenschaften

IUPAC Name |

5-hydroxy-2,5-dimethylhexan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-6(2)7(9)5-8(3,4)10/h6,10H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTRLOJUDTVVMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CC(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609035 | |

| Record name | 5-Hydroxy-2,5-dimethylhexan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-2,5-dimethylhexan-3-one | |

CAS RN |

36587-79-8 | |

| Record name | 5-Hydroxy-2,5-dimethylhexan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[2,1-b]thiazole, 3-(4-chlorophenyl)-5,6-dihydro-, monohydrobromide](/img/structure/B3051798.png)